1-bromo-2-isocyanato-4-methoxybenzene

Catalog No.
S6462455
CAS No.
1016885-72-5
M.F
C8H6BrNO2
M. Wt
228.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-2-isocyanato-4-methoxybenzene

CAS Number

1016885-72-5

Product Name

1-bromo-2-isocyanato-4-methoxybenzene

IUPAC Name

1-bromo-2-isocyanato-4-methoxybenzene

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

InChI

InChI=1S/C8H6BrNO2/c1-12-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3

InChI Key

BFLCOJOPDHIETH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)N=C=O

1-Bromo-2-isocyanato-4-methoxybenzene, also known as 4-methoxy-1-bromo-2-isocyanatobenzene, is an organic compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.04 g/mol. This compound is classified within the isocyanate group, which is significant in various industrial applications, particularly in the synthesis of polyurethanes and pharmaceuticals. It appears as a white to light brown crystalline powder with a melting point of 101-102 °C. 1-Bromo-2-isocyanato-4-methoxybenzene is soluble in organic solvents like ethanol and dichloromethane but insoluble in water, indicating its hydrophobic nature.

The reactivity of 1-bromo-2-isocyanato-4-methoxybenzene is primarily characterized by nucleophilic addition reactions. Isocyanates generally react with alcohols and phenols to form carbamates, while thiols yield thiocarbamates, and amines produce ureas. The order of reactivity for nucleophiles typically follows NH > OH > SH . This compound can also participate in cycloaddition reactions, leading to the formation of diverse heterocycles, which are valuable in medicinal chemistry .

The most common synthesis method for 1-bromo-2-isocyanato-4-methoxybenzene involves the reaction of 1-bromo-2-nitro-4-methoxybenzene with phosgene or thionyl chloride, followed by hydrolysis with water or ethanol. The resulting isocyanate can be purified through recrystallization or column chromatography. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

1-Bromo-2-isocyanato-4-methoxybenzene serves as a versatile building block in organic synthesis. Its applications include:

  • Synthesis of Functionalized Molecules: Used in drug discovery and material science.
  • Polymer Chemistry: Acts as a precursor for isocyanate-based polymers.
  • Catalysis: Employed in various catalytic processes.
  • Modification of Organic Molecules: Facilitates the synthesis of heterocycles and other complex structures .

Interaction studies involving 1-bromo-2-isocyanato-4-methoxybenzene focus on its reactivity with various nucleophiles. These studies are crucial for understanding its potential applications in synthesizing biologically active compounds and materials. The compound's sensitivity to nucleophiles necessitates careful experimental design to optimize reaction conditions and minimize side reactions .

Several compounds share structural similarities with 1-bromo-2-isocyanato-4-methoxybenzene. A comparison highlights its unique characteristics:

Compound NameMolecular FormulaKey Features
1-Bromo-2-isocyanato-4-methylbenzeneC8H6BrNOMethyl group instead of methoxy
2-Bromo-4-fluoro-1-isocyanatobenzeneC8H6BrFNOFluorine substitution affecting reactivity
2-Bromo-4-isocyanato-1-methoxybenzeneC8H6BrNODifferent substitution pattern
1-IsocyanatoethylbenzeneC9H9NOLacks bromine; different functional group

The unique aspect of 1-bromo-2-isocyanato-4-methoxybenzene lies in its specific combination of bromine and methoxy groups, influencing both its chemical reactivity and potential applications in synthetic chemistry .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

226.95819 g/mol

Monoisotopic Mass

226.95819 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-25

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